1H-Indole-1-carboxamide
Overview
Description
1H-Indole-1-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is an important pharmacophore in medicinal chemistry, making this compound a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-1-carboxamide can be synthesized through various methods. One common approach involves the reaction of indole with isocyanates under mild conditions to form the carboxamide derivative . Another method includes the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to construct the indole framework followed by functionalization to introduce the carboxamide group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-1-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Oxidized indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
1H-Indole-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Explored for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the central nervous system .
Comparison with Similar Compounds
1H-Indole-1-carboxamide can be compared with other indole derivatives such as:
1H-Indole-3-carboxamide: Similar structure but with different biological activities and applications.
1H-Indole-2-carboxamide: Another isomer with distinct chemical properties and reactivity.
1H-Indole-5-carboxamide: Known for its potential as a fructose bisphosphatase inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1H-Indole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on various studies that highlight its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Derivatives
This compound belongs to a larger class of indole derivatives known for their varied biological properties. The indole core structure is crucial for its interaction with biological targets. Modifications at various positions of the indole ring can significantly influence its activity.
Biological Activities
The biological activities of this compound and its derivatives include:
- Na+/H+ Exchanger Inhibition : A study synthesized N-(aminoiminomethyl)-1H-indole-2-carboxamide derivatives, revealing that substitutions at the 2-position enhance Na+/H+ exchanger inhibitory activity. The most potent compound demonstrated strong in vitro activity, indicating potential for treating conditions related to ion transport dysregulation .
- Anti-inflammatory Effects : Research on indole-2-carboxamide derivatives showed promising results in inhibiting lipopolysaccharide (LPS)-induced expression of inflammatory cytokines (TNF-α and IL-6) in macrophages. Compounds 14f and 14g exhibited significant reductions in pulmonary inflammation in vivo, highlighting their therapeutic potential in inflammatory diseases .
- Antiviral Activity : Indole derivatives have been investigated for their ability to inhibit HIV-1 integrase. One study identified a derivative that effectively inhibited the strand transfer process of integrase with an IC50 value of 0.13 μM, demonstrating the potential of indole-based compounds as antiviral agents .
- Anticancer Properties : Several studies have reported on the antiproliferative effects of indole derivatives against various cancer cell lines. A recent investigation into a series of indole-based compounds revealed promising activity against EGFR, VEGFR-2, and BRAF V600E kinases, suggesting their potential as multi-targeted cancer therapies .
Structure-Activity Relationship (SAR)
The efficacy of this compound is heavily influenced by its structural modifications. Key findings from various studies include:
Compound | Modification | IC50 (μM) | Biological Activity |
---|---|---|---|
14f | Alkyl substitution at C2 | <10 | Anti-inflammatory |
Compound 3 | Long branch at C3 | 0.13 | HIV integrase inhibitor |
Compound Va | Halogenated benzene at C6 | Variable | Anticancer activity |
These findings indicate that specific substitutions can enhance biological activity, providing a pathway for the design of more effective therapeutic agents.
Case Studies
Several case studies have illustrated the practical implications of using this compound derivatives:
- Inflammation Model : In a murine model of sepsis, compounds derived from indole-2-carboxamide demonstrated significant reductions in inflammatory markers and improved histopathological outcomes without evident toxicity, suggesting their potential for clinical application in managing sepsis-related complications .
- Cancer Treatment : In vitro studies on human cancer cell lines revealed that specific indole derivatives could induce apoptosis through caspase activation pathways, supporting their development as anticancer agents .
Properties
IUPAC Name |
indole-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)11-6-5-7-3-1-2-4-8(7)11/h1-6H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQILOHWHIWNQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30551010 | |
Record name | 1H-Indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13307-58-9 | |
Record name | 1H-Indole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30551010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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